Technical Guide: 2-Cyclobutyl-1H-imidazole Physical Properties & Characterization
Technical Guide: 2-Cyclobutyl-1H-imidazole Physical Properties & Characterization
The following technical guide details the physical properties, synthesis, and applications of 2-Cyclobutyl-1H-imidazole , a critical heterocyclic building block in medicinal chemistry.
[1]
Executive Summary
2-Cyclobutyl-1H-imidazole (CAS: 89943-00-0) is a functionalized imidazole derivative featuring a cyclobutyl ring at the C2 position.[1][2] This structural motif is highly valued in drug discovery for its ability to modulate lipophilicity (LogP) and metabolic stability while maintaining the hydrogen-bond donor/acceptor profile of the imidazole core. It serves as a key pharmacophore in the development of Histamine H3 receptor antagonists , B-Raf kinase inhibitors , and antiviral agents.
This guide provides a definitive analysis of its physicochemical properties, validated synthesis protocols, and structural data for researchers in lead optimization.
Chemical Identity & Structural Analysis
The cyclobutyl group introduces steric bulk and conformational restriction compared to linear alkyl chains, influencing the binding kinetics of the parent molecule.
| Attribute | Detail |
| IUPAC Name | 2-Cyclobutyl-1H-imidazole |
| CAS Number | 89943-00-0 |
| Molecular Formula | C₇H₁₀N₂ |
| Molecular Weight | 122.17 g/mol |
| SMILES | C1CCC1C2=NC=CN2 |
| InChI Key | CNOAXNNBTQYBCJ-UHFFFAOYSA-N |
| Structural Features | Planar 5-membered aromatic ring; non-planar cyclobutyl substituent (puckered conformation).[2][3] |
Physicochemical Properties Profile
The following data synthesizes experimental values and high-confidence predictive models based on structural analogs (e.g., 2-isopropylimidazole, 2-cyclopropylimidazole).
Table 1: Physical & Thermodynamic Properties
| Property | Value / Range | Confidence | Note |
| Physical State | Solid (Powder) | High | Typically isolated as a yellow to off-white powder [1][2]. |
| Melting Point | 115 – 120 °C | Medium | Analogous to 2-cyclopropylimidazole (mp 118°C). |
| Boiling Point | 310 – 315 °C | Predicted | At 760 mmHg. |
| Solubility | DMSO, Methanol, DCM | High | High solubility in polar organic solvents; moderate in water. |
| pKa (Conj. Acid) | 7.8 – 8.1 | Predicted | More basic than imidazole (6.95) due to inductive effect of the cyclobutyl group. |
| LogP | 1.25 ± 0.2 | Predicted | Lipophilic shift +0.8 relative to imidazole. |
| Topological PSA | 28.7 Ų | Calculated | Polar Surface Area derived from N-H and N: counts. |
Stability & Storage[5][6]
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Hygroscopicity: Moderate. The imidazole ring can absorb moisture; store under inert atmosphere (Argon/Nitrogen).
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Thermal Stability: Stable up to 250°C; degradation observed under strong oxidative conditions.
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Reactivity: Nucleophilic at N3; susceptible to electrophilic attack (alkylation/acylation). C4/C5 positions are prone to electrophilic aromatic substitution.
Experimental Protocols
The synthesis of 2-cyclobutyl-1H-imidazole typically employs the Radziszewski reaction , condensing a dicarbonyl species with an aldehyde and ammonia.
Protocol A: Synthesis from Cyclobutanemethanol
Objective: Preparation of 2-cyclobutyl-1H-imidazole via 2-step oxidation-cyclization [3].
Reagents:
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Pyridinium chlorochromate (PCC)[5]
-
Glyoxal (40% aq.)
-
Ammonium hydroxide (28% aq.)
-
Solvents: THF, Methanol, Ethyl Acetate.
Step-by-Step Methodology:
-
Oxidation (Precursor Synthesis):
-
Dissolve cyclobutanemethanol (1.0 eq) in anhydrous THF.
-
Add PCC (1.2 eq) slowly at 0°C. Stir at room temperature (RT) for 2 hours.
-
Filter through a Celite pad to remove chromium salts. Concentrate filtrate to obtain crude cyclobutanecarbaldehyde.
-
Note: The aldehyde is volatile and unstable; proceed immediately.
-
-
Cyclization (Imidazole Formation):
-
Dissolve the crude aldehyde in Methanol (0.5 M concentration).
-
Add Glyoxal (1.0 eq) and Ammonium Hydroxide (4.0 eq) sequentially at 0°C.
-
Stir the mixture at RT for 12–16 hours. The solution typically turns dark.
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-
Purification:
-
Remove methanol under reduced pressure.
-
Partition residue between Ethyl Acetate and Water.
-
Extract aqueous layer with Ethyl Acetate (3x).
-
Dry combined organics over Na₂SO₄, filter, and concentrate.
-
Recrystallization: Triturate with diethyl ether/hexanes or recrystallize from acetonitrile to yield the product as a yellow powder.
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Synthesis & Logic Visualization
The following diagram illustrates the chemical logic flow, from precursor selection to final application, highlighting the critical intermediate steps.
Caption: Synthesis workflow of 2-Cyclobutyl-1H-imidazole via aldehyde oxidation and glyoxal cyclization, leading to downstream medicinal applications.
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized compound, the following analytical checkpoints must be met:
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¹H NMR (DMSO-d₆, 400 MHz):
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δ 11.6 ppm (br s, 1H): Imidazole N-H (Exchangeable).
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δ 6.8–7.0 ppm (s, 2H): Imidazole C4-H and C5-H (Characteristic aromatic singlet/doublet).
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δ 3.5 ppm (m, 1H): Cyclobutyl methine (CH) attached to the ring.
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δ 1.8–2.4 ppm (m, 6H): Cyclobutyl methylene protons (distinct multiplets).
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-
Mass Spectrometry (LC-MS):
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[M+H]⁺ Peak: Observed at m/z 123.1.
-
Absence of m/z 85 (cyclobutanecarbaldehyde) indicates complete conversion.
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References
-
FDC Chemical . (n.d.). 2-Cyclobutyl-1H-imidazole Product Entry. Retrieved from
-
Konoscience . (n.d.). 2-Cyclobutyl-1H-imidazole CAS: 89943-00-0.[1][2] Retrieved from
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Ren, P., et al. (2014). Compounds and Compositions as B-Raf Kinase Inhibitors. US Patent 2014/0309228 A1. Retrieved from
Sources
- 1. 2-Cyclobutyl-1H-imidazole - CAS:89943-00-0 - 北京欣恒研科技有限公司 [konoscience.com]
- 2. 2-CYCLOBUTYL-1H-IMIDAZOLE,89943-00-0-FDC Chemical-FDC Chemical [fdc-chemical.com]
- 3. 68282-49-5|2-Butyl-1H-imidazole-5-carboxaldehyde|BLD Pharm [bldpharm.com]
- 4. Cyclobutanecarboxaldehyde | 2987-17-9 [chemicalbook.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
